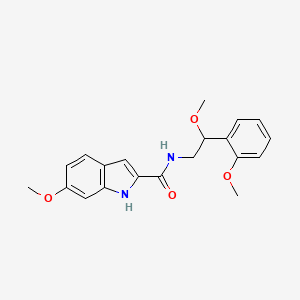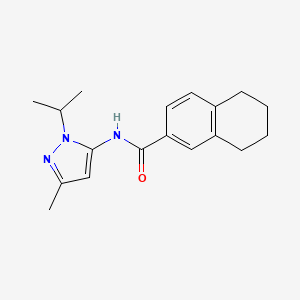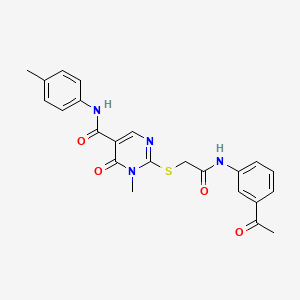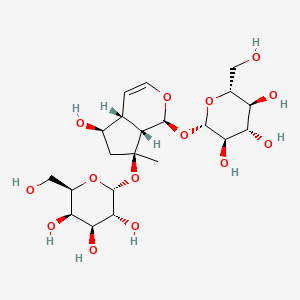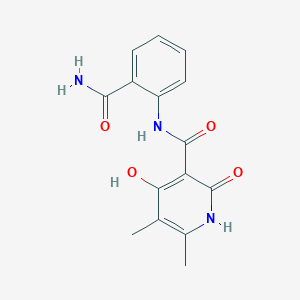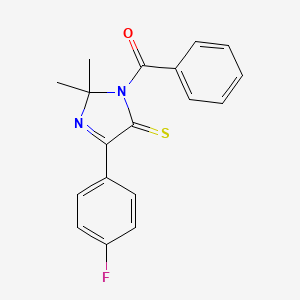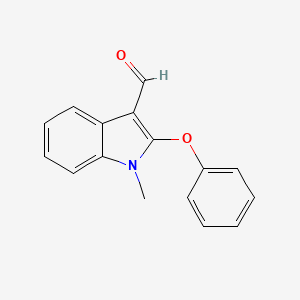
1-methyl-2-phenoxy-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde is a heterocyclic indole aldehyde . It is a chemical compound with the molecular formula C16H13NO2 .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C16H13NO2 . The InChI code for this compound is 1S/C16H13NO2/c1-17-15-10-6-5-9-13 (15)14 (11-18)16 (17)19-12-7-3-2-4-8-12/h2-11H,1H3 .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are used in multicomponent reactions (MCRs) to generate biologically active structures . These reactions are generally high-yielding, operationally friendly, time- and cost-effective . They are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point range of 122 - 124 °C . Its molecular weight is 251.28 .Wissenschaftliche Forschungsanwendungen
Green and Sustainable Nanocatalysis
1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde, as part of the indole-3-carbaldehyde family, finds application in green and sustainable chemistry. A study highlighted the synthesis of knoevenagel condensed products of indole-3-carbaldehydes using ZnO nanoparticles in a solvent-free method. This approach offers advantages in terms of yield, reaction time, and environmental benefits (Madan, 2020).
Anticancer and Antioxidant Activities
Indolylidine isoxazoles, synthesized from 1-methyl-1H-indole-3-carbaldehyde, have been explored for their anticancer activity. These compounds, particularly when prepared via a green synthesis method, have shown potential against liver cancer, highlighting the compound's role in medicinal chemistry (Reddy & Reddy, 2020). Moreover, derivatives of 1H-indole carbaldehyde oxime have been synthesized and evaluated for their antioxidant activity, demonstrating significant potential in this area as well (Gopi & Dhanaraju, 2020).
Synthetic Applications
The compound and its derivatives are key intermediates in organic synthesis. For instance, gold(I)-catalyzed cycloisomerization has been utilized to prepare 1H-indole-2-carbaldehydes, showcasing the compound's utility in complex organic synthesis processes (Kothandaraman et al., 2011). Similarly, copper-catalyzed reactions have been employed to synthesize carbazoles and indoles, further illustrating the versatile applications of indole-3-carbaldehyde derivatives in synthesizing polycyclic compounds (Guo et al., 2020).
Enzyme Inhibition
Indole-3-carbaldehyde, closely related to the chemical , has been identified as a tyrosinase inhibitor, indicating potential uses in addressing hyperpigmentation and related conditions. This highlights its applicability in dermatological research and treatment development (Shimizu et al., 2003).
Corrosion Inhibition
Research on indole-3-carbaldehyde and its derivatives has also extended to the field of corrosion inhibition, particularly for mild steel in acidic environments. This demonstrates the compound's potential utility in industrial processes and materials science (Ashhari & Sarabi, 2015).
Wirkmechanismus
Target of Action
The primary targets of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde are currently unknown
Mode of Action
It is known that indole derivatives, to which this compound belongs, often interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological processes, suggesting that this compound could potentially affect multiple pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Safety and Hazards
Zukünftige Richtungen
The future directions of research on 1H-Indole-3-carbaldehyde and its derivatives are likely to focus on their applications in multicomponent reactions (MCRs) for the synthesis of biologically active structures . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Eigenschaften
IUPAC Name |
1-methyl-2-phenoxyindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-17-15-10-6-5-9-13(15)14(11-18)16(17)19-12-7-3-2-4-8-12/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCSITWXJMWQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC3=CC=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(3-fluoropyridin-4-yl)methanone](/img/structure/B2823711.png)
![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B2823712.png)
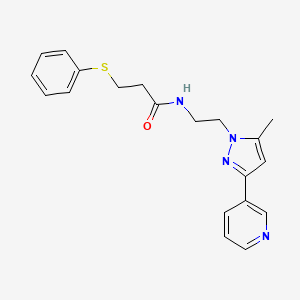

![4-Methyl-6-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2823717.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindol-3-yl]acetic acid](/img/structure/B2823722.png)
![ethyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2823723.png)
